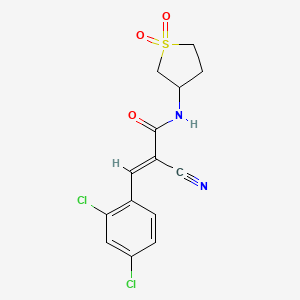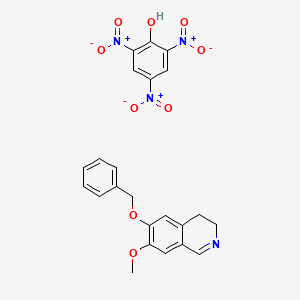![molecular formula C20H19N3O2S2 B11970076 (5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970076.png)
(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-tienil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es un complejo compuesto orgánico que pertenece a la clase de los tiazolotriazoles. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazol fusionado a un anillo de triazol, un grupo bencilideno y un grupo tienil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5E)-5-[4-(pentyloxy)benzylidene]-2-(2-tienil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona normalmente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Tiazol: El anillo de tiazol se puede sintetizar haciendo reaccionar una tioamida adecuada con una α-halocetona en condiciones ácidas.
Formación del Anillo de Triazol: El anillo de triazol se forma mediante la ciclización de un derivado de hidrazina con un compuesto de nitrilo.
Reacciones de Acoplamiento: Los anillos de tiazol y triazol se acoplan luego utilizando un reactivo de acoplamiento adecuado como el oxicloruro de fósforo.
Introducción del Grupo Bencilideno: El grupo bencilideno se introduce haciendo reaccionar el compuesto intermedio con 4-(pentyloxy)benzaldehído en condiciones básicas.
Introducción del Grupo Tienil: El grupo tienil se introduce a través de una reacción de sustitución utilizando un haluro de tienil adecuado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. Los métodos industriales comunes incluyen procesos por lotes y de flujo continuo, con un control cuidadoso de la temperatura, la presión y el tiempo de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-tienil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Solventes halogenados y catalizadores como paladio sobre carbono.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-tienil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su potencial uso en el desarrollo de fármacos debido a su estructura y reactividad únicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-[4-(pentyloxy)benzylidene]-2-(2-tienil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y de los grupos funcionales presentes en el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-Yodobenzoico: Similar en estructura debido a la presencia de un anillo de benceno y grupos funcionales.
Acetato de Vainillina: Comparte algunas similitudes estructurales con el grupo bencilideno.
Unicidad
(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-tienil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es único debido a su combinación de grupos tiazol, triazol, bencilideno y tienil.
Propiedades
Fórmula molecular |
C20H19N3O2S2 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
(5E)-5-[(4-pentoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H19N3O2S2/c1-2-3-4-11-25-15-9-7-14(8-10-15)13-17-19(24)23-20(27-17)21-18(22-23)16-6-5-12-26-16/h5-10,12-13H,2-4,11H2,1H3/b17-13+ |
Clave InChI |
UWYHBVPYWIXINF-GHRIWEEISA-N |
SMILES isomérico |
CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11969994.png)

![11-[(5Z)-5-(1-Allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid](/img/structure/B11970012.png)
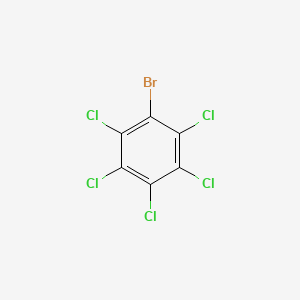
![Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11970024.png)
![N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B11970027.png)
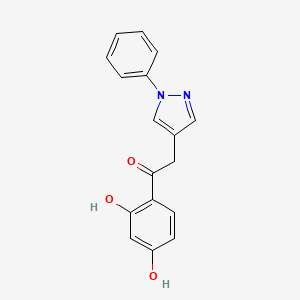
![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11970034.png)
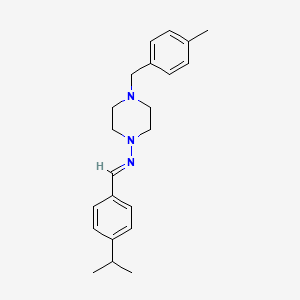
![(5E)-5-(4-methylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970048.png)
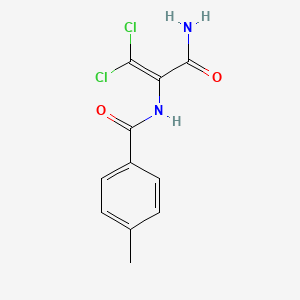
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11970072.png)
